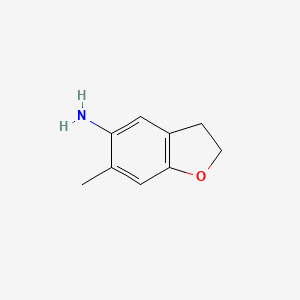
4-(4-Methoxy-3-methylphenyl)-2-methylpyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxy-3-methylphenyl)-2-methylpyrazole-3-carboxylic acid, also known as MMP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MMP is a heterocyclic compound that contains a pyrazole ring, a carboxylic acid group, and a methoxy-methylphenyl group.
作用機序
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-2-methylpyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound can reduce the production of prostaglandins and exert anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of COX enzymes, reduce the production of prostaglandins, and inhibit the proliferation of cancer cells. In vivo studies have shown that this compound can reduce inflammation, pain, and fever in animal models. This compound has also been shown to possess herbicidal and fungicidal activities, making it a potential candidate for the development of new agrochemicals.
実験室実験の利点と制限
4-(4-Methoxy-3-methylphenyl)-2-methylpyrazole-3-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity. Therefore, appropriate precautions should be taken when handling this compound in the laboratory.
将来の方向性
There are several future directions for the research and development of 4-(4-Methoxy-3-methylphenyl)-2-methylpyrazole-3-carboxylic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the structure-activity relationship of this compound to identify more potent and selective COX inhibitors. Additionally, the development of this compound-based materials with unique properties and applications in optoelectronics and photovoltaics is an exciting area of research. Finally, the investigation of the potential applications of this compound in the treatment of cancer, diabetes, and Alzheimer's disease is an important direction for future research.
Conclusion
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anti-inflammatory, analgesic, and antipyretic activities, as well as its potential applications in agriculture and material science. The mechanism of action of this compound involves the inhibition of COX enzymes, which are involved in the biosynthesis of prostaglandins. This compound has several advantages for lab experiments, including its high purity and ease of synthesis, but also has some limitations, including its low solubility in water and potential toxicity. There are several future directions for the research and development of this compound, including the optimization of the synthesis method, investigation of the structure-activity relationship, development of this compound-based materials, and investigation of its potential applications in the treatment of various diseases.
合成法
The synthesis of 4-(4-Methoxy-3-methylphenyl)-2-methylpyrazole-3-carboxylic acid involves the reaction of 4-methoxy-3-methylphenylhydrazine with 2-acetyl-2-methylpropanoic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain this compound. The yield of this compound is reported to be around 80%, and the purity can be enhanced by recrystallization.
科学的研究の応用
4-(4-Methoxy-3-methylphenyl)-2-methylpyrazole-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, this compound has been shown to possess herbicidal and fungicidal activities, making it a promising candidate for the development of new agrochemicals. In material science, this compound has been utilized as a building block for the synthesis of new organic materials with potential applications in optoelectronics and photovoltaics.
特性
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-9(4-5-11(8)18-3)10-7-14-15(2)12(10)13(16)17/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPGWVIPKSGGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N(N=C2)C)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637525.png)
![3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)
![3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
![3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)
![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)
